Cas no 87295-97-4 (1-Methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1h)-one)

1-Methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1H)-one is a heterocyclic compound featuring a fused benzo-pyrazolo-diazepinone core. Its unique structure makes it a valuable intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders. The compound exhibits notable stability and synthetic versatility, enabling further functionalization for structure-activity relationship studies. Its rigid polycyclic framework may contribute to enhanced binding affinity in receptor interactions, making it a promising scaffold for drug discovery. The presence of both diazepine and pyrazole moieties suggests potential applications in modulating GABAergic or other neuropharmacological pathways. This compound is typically handled under controlled conditions due to its specialized nature.
1-Methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1h)-one structure
87295-97-4 structure
商品名:1-Methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1h)-one
CAS番号:87295-97-4
MF:C11H10N4O
メガワット:214.223301410675
CID:2156100
PubChem ID:135736034

1-Methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1h)-one 化学的及び物理的性質

名前と識別子

    • 1-Methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1h)-one
    • 87295-97-4
    • 1-methyl-2,5-dihydropyrazolo[4,3-c][1,5]benzodiazepin-4-one
    • 3-methyl-4,9-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulen-10-one
    • DB-226292
    • FTAYNKWBJZCFSL-UHFFFAOYSA-N
    • SCHEMBL1495971
    • TQP0906
    • D85503
    • MFCD12911714
    • 4-methyl-2,4,5,9-tetraazatricyclo[8.4.0.0?,?]tetradeca-1(10),2,6,11,13-pentaen-8-one
    • WS-02358
    • AKOS015968844
    • SY333310
    • MDL: MFCD12911714
    • インチ: InChI=1S/C11H10N4O/c1-15-10-7(6-12-15)11(16)14-9-5-3-2-4-8(9)13-10/h2-6,13H,1H3,(H,14,16)
    • InChIKey: FTAYNKWBJZCFSL-UHFFFAOYSA-N
    • ほほえんだ: CN1C2=C(C(NC3=CC=CC=C3N2)=O)C=N1

計算された属性

  • せいみつぶんしりょう: 214.08546096g/mol
  • どういたいしつりょう: 214.08546096g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 296
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

1-Methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1h)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AY25445-10mg
1-methyl-2,5-dihydropyrazolo[4,3-c][1,5]benzodiazepin-4-one
87295-97-4 96
10mg
$135.00 2024-04-19
A2B Chem LLC
AY25445-5mg
1-methyl-2,5-dihydropyrazolo[4,3-c][1,5]benzodiazepin-4-one
87295-97-4 96
5mg
$118.00 2024-04-19
A2B Chem LLC
AY25445-250mg
1-methyl-2,5-dihydropyrazolo[4,3-c][1,5]benzodiazepin-4-one
87295-97-4 96%
250mg
$260.00 2024-04-19
A2B Chem LLC
AY25445-500mg
1-methyl-2,5-dihydropyrazolo[4,3-c][1,5]benzodiazepin-4-one
87295-97-4 96%
500mg
$369.00 2024-04-19
Aaron
AR01G0C1-100mg
1-methyl-2,5-dihydropyrazolo[4,3-c][1,5]benzodiazepin-4-one
87295-97-4 96%
100mg
$154.00 2023-12-14
eNovation Chemicals LLC
Y1266202-500mg
1-methyl-2,5-dihydropyrazolo[4,3-c][1,5]benzodiazepin-4-one
87295-97-4 96%
500mg
$400 2024-06-05
1PlusChem
1P01G03P-1g
1-methyl-2,5-dihydropyrazolo[4,3-c][1,5]benzodiazepin-4-one
87295-97-4 96%
1g
$464.00 2024-04-20
eNovation Chemicals LLC
Y1266202-250mg
1-methyl-2,5-dihydropyrazolo[4,3-c][1,5]benzodiazepin-4-one
87295-97-4 96%
250mg
$400 2025-02-25
eNovation Chemicals LLC
Y1266202-500mg
1-methyl-2,5-dihydropyrazolo[4,3-c][1,5]benzodiazepin-4-one
87295-97-4 96%
500mg
$555 2025-02-25
eNovation Chemicals LLC
Y1266202-100mg
1-methyl-2,5-dihydropyrazolo[4,3-c][1,5]benzodiazepin-4-one
87295-97-4 96%
100mg
$255 2025-02-28

1-Methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1h)-one 関連文献

1-Methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1h)-oneに関する追加情報

Introduction to 1-Methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1H)-one (CAS No. 87295-97-4)

1-Methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1H)-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural framework and potential biological activities. This compound, identified by its CAS number 87295-97-4, belongs to the benzopyrazole-diazepine class, which is known for its broad spectrum of pharmacological properties. The presence of multiple nitrogen atoms in its structure suggests a high degree of reactivity and binding affinity to various biological targets, making it a promising candidate for drug discovery and development.

The chemical structure of 1-Methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1H)-one consists of a fused system of a benzopyrazole ring connected to a diazepine moiety. This configuration allows for multiple possible interactions with biological macromolecules, including enzymes and receptors. The methyl group at the 1-position and the hydrogen at the 4(1H)-position contribute to the compound's overall stability and reactivity, enabling diverse functionalization strategies for further derivatization.

In recent years, there has been growing interest in exploring the pharmacological potential of benzopyrazole-diazepine derivatives. These compounds have shown promise in various preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. The benzopyrazole core is particularly recognized for its ability to modulate pathways such as MAPK and PI3K/Akt, which are critical in cell proliferation and survival. Additionally, the diazepine moiety is known for its anxiolytic and neuroprotective properties, making this compound a multifaceted therapeutic agent.

Recent advancements in computational chemistry have enabled more efficient virtual screening of potential drug candidates. By leveraging molecular docking simulations, researchers have identified that 1-Methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1H)-one exhibits high binding affinity to several protein targets relevant to inflammatory diseases and neurodegenerative disorders. These findings align with emerging research indicating that this class of compounds may play a significant role in modulating immune responses and protecting neuronal cells.

The synthesis of 1-Methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1H)-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the benzopyrazole ring followed by further functionalization to introduce the diazepine moiety. Advances in synthetic methodologies have improved the efficiency of these processes, allowing for scalable production suitable for both preclinical and clinical studies.

One of the most compelling aspects of 1-Methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1H)-one is its potential as a scaffold for developing novel therapeutics. By modifying specific functional groups within its structure, chemists can fine-tune its pharmacokinetic properties and target specificity. For instance, introducing hydrophilic or lipophilic substituents can enhance oral bioavailability or crossing the blood-brain barrier respectively. Such modifications are crucial for optimizing drug candidates for clinical translation.

Current research is also exploring the role of this compound in treating metabolic disorders. Studies suggest that benzopyrazole derivatives can influence glucose metabolism by interacting with key enzymes like AMPK and PPARδ. Given the rising prevalence of diabetes and related complications worldwide, compounds like 1-Methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1H)-one hold significant promise as future treatments.

The safety profile of 1-Methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1H)-one is another critical area of investigation. Preclinical toxicology studies have begun to assess its acute and chronic toxicity profiles in various animal models. Preliminary results indicate that while the compound exhibits some mild side effects at higher doses, it remains relatively well-tolerated at therapeutic concentrations. Further studies are needed to fully characterize its safety profile before human trials can commence.

The future direction of research on 1-Methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1H)-one includes exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at a molecular level will provide insights into its therapeutic potential and help guide future drug design efforts. Additionally, collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development pipeline for this promising compound.

In conclusion, 1-Methyl-5 ,10 - dihydrobenzob [b ] pyrazol o [3 , 40 e ] [ 14 ] diazep ine - 40 ( 11 H ) - one ( CAS No . 87 ,295 -97 -47 ) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , combined with preliminary evidence of biological activity , make it an attractive candidate for further therapeutic development . As research continues to uncover new applications for this compound , it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges . p >

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Amadis Chemical Company Limited
(CAS:87295-97-4)1-Methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1h)-one
A862688
清らかである:99%
はかる:1g
価格 ($):685.0